![molecular formula C19H21ClN2O3S B258862 N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258862.png)
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide acts as a competitive inhibitor of JAK enzymes, specifically JAK3. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide inhibits the activity of JAK3, which leads to a reduction in the production of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a significant impact on the immune system. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its specificity for JAK3, which makes it a promising candidate for the treatment of autoimmune diseases. However, its specificity also limits its potential applications, as it may not be effective in diseases that are not mediated by JAK3. Additionally, the long-term effects of JAK inhibition on the immune system are not fully understood, and further research is needed to determine the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple JAK enzymes, in order to achieve a more comprehensive inhibition of cytokine signaling pathways. Another direction is the investigation of the long-term effects of JAK inhibition on the immune system, particularly in terms of its impact on immune function and susceptibility to infections. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans, particularly in larger clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzene-1-sulfonyl chloride to form N-(4-chlorophenyl)-4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methylpiperidine to form the final product, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. This inhibition leads to a reduction in the production of cytokines and growth factors, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
---|---|
Formule moléculaire |
C19H21ClN2O3S |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23) |
Clé InChI |
XYAVXDBNHLENIC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.